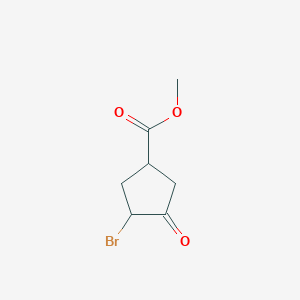

Methyl 3-bromo-4-oxocyclopentanecarboxylate

Vue d'ensemble

Description

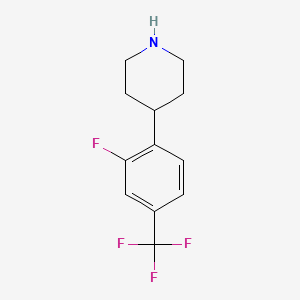

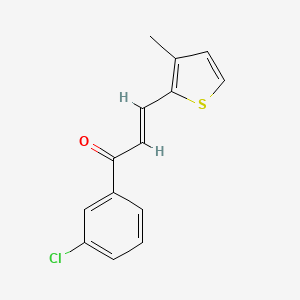

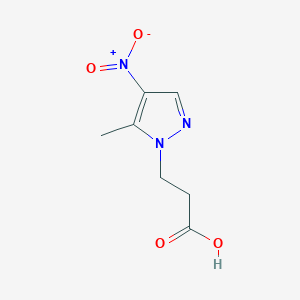

“Methyl 3-bromo-4-oxocyclopentanecarboxylate” is a chemical compound with the molecular formula C7H9BrO3 . It has a molecular weight of 221.05 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-4-oxocyclopentanecarboxylate” consists of a cyclopentane ring with a carboxylate (CO2) group, a bromine atom, and a ketone (C=O) group .Applications De Recherche Scientifique

Chemical Modifications and Applications

Chemical modifications of biopolymers, such as xylan, highlight a path to synthesize biopolymer ethers and esters with unique properties tailored by functional groups, substitution degrees, and patterns. Xylan esters, synthesized through reactions with various acids and activating agents under specific conditions, exemplify the broad applicability of such modifications in creating novel materials. These xylan derivatives, including esters containing xylan-4-[N,N,N-trimethylammonium]butyrate chloride moieties, showcase the potential for applications ranging from drug delivery, paper strength additives, flocculants, to antimicrobial agents. Advanced analytical techniques, including NMR spectroscopy and rheology, have been pivotal in elucidating the structure-property relationships of these novel materials, suggesting a wide range of scientific and industrial applications (Petzold-Welcke et al., 2014).

Environmental Impact and Alternative Fumigants

The environmental impact of traditional soil fumigants like methyl bromide, coupled with the exploration of alternative fumigants, underscores the need for sustainable agricultural practices. Studies on water-soluble formulations of alternative fumigants, such as 1,3-dichloropropene, chloropicrin, and metham sodium, emphasize the potential for more environmentally friendly, economical, and safe applications through drip irrigation systems. This approach not only reduces worker exposure but also allows for the precise application of fumigants, highlighting a shift towards more sustainable pest management in agriculture (Ajwa et al., 2002).

Synthesis Methods and Intermediate Applications

The exploration of synthesis methods for compounds like 2-Fluoro-4-bromobiphenyl reveals the intricate balance between efficiency, cost, and environmental impact in chemical manufacturing. Innovative synthesis methods that reduce the reliance on expensive or hazardous reagents, such as palladium and toxic phenylboronic acid, are critical for the scalable and sustainable production of key intermediates in pharmaceuticals like flurbiprofen. The development of practical, pilot-scale methods for such syntheses not only advances the field of organic chemistry but also opens new avenues for the manufacturing of essential drugs, demonstrating the far-reaching implications of research on methyl 3-bromo-4-oxocyclopentanecarboxylate and its derivatives (Qiu et al., 2009).

Propriétés

IUPAC Name |

methyl 3-bromo-4-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO3/c1-11-7(10)4-2-5(8)6(9)3-4/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFRUYSOUKJTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C(=O)C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-4-oxocyclopentanecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070530.png)

![1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070538.png)

![1-[(4-Isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070541.png)

![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070560.png)

![3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070598.png)

![1-[4-(1H-Imidazol-1-YL)phenyl]ethanol](/img/structure/B3070610.png)